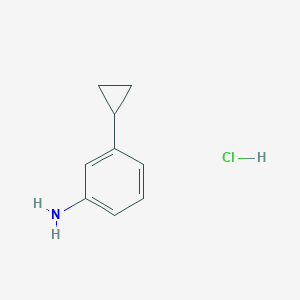

![molecular formula C19H11ClF3N3OS B2520191 N-{3-[8-cloro-6-(trifluorometil)imidazo[1,2-a]piridin-2-il]fenil}-2-tiofeno carboxamida CAS No. 2061725-70-8](/img/structure/B2520191.png)

N-{3-[8-cloro-6-(trifluorometil)imidazo[1,2-a]piridin-2-il]fenil}-2-tiofeno carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

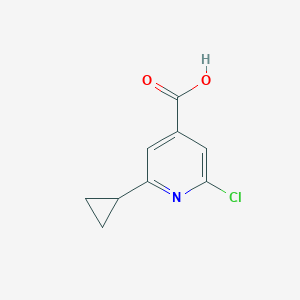

N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide is a complex organic compound characterized by its unique molecular structure, which integrates multiple functional groups that contribute to its chemical reactivity and potential applications. The compound's chlorinated and trifluoromethylated imidazo[1,2-a]pyridine core and phenyl-thiophene carboxamide moiety are significant to its properties.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: : The compound can act as a ligand in metal-catalyzed reactions.

Material Science: : Potential use in the development of organic semiconductors and light-emitting materials.

Biology

Pharmaceutical Development: : Investigated for its bioactive properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.

Medicine

Diagnostic Agents: : Could be explored for use in imaging technologies due to its unique structural features.

Industry

Agricultural Chemicals: : Potential precursor for designing novel agrochemicals.

Polymer Chemistry: : Use in synthesizing specialized polymers with unique electronic properties.

Mecanismo De Acción

Target of Action

The primary target of N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide is the Glucagon-like Peptide 1 Receptor (GLP-1R) . This receptor plays a crucial role in glucose control and has been exploited for the treatment of diabetes .

Mode of Action

N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide acts as a GLP-1R agonist . It interacts with the GLP-1R, leading to an increase in GLP-1 secretion . This, in turn, increases the glucose responsiveness in both in vitro and pharmacology analyses .

Biochemical Pathways

The activation of GLP-1R by N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide leads to a cascade of biochemical events. These include the direct stimulation of insulin release from the pancreatic β cell, suppression of glucagon release from the α cell, slowing of gastric emptying, and suppression of appetite . In addition, GLP-1 has been reported to increase β cell mass in rodents, reduce cell apoptosis, increase the glucose responsiveness of rodent and human islets in vitro, and stimulate the differentiation of rodent and human islet precursor cells into β cells .

Result of Action

The molecular and cellular effects of N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide’s action are primarily related to its role as a GLP-1R agonist. It increases GLP-1 secretion, which in turn leads to a series of beneficial effects on glucose control, including increased insulin release, suppressed glucagon release, slowed gastric emptying, and suppressed appetite .

Análisis Bioquímico

Biochemical Properties

N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide interacts with the GLP-1R, a receptor that plays a crucial role in glucose control . The nature of these interactions involves the compound acting as an agonist, stimulating the receptor to increase GLP-1 secretion .

Cellular Effects

The compound influences cell function by increasing the glucose responsiveness. This is achieved through its interaction with the GLP-1R, which directly stimulates insulin release from the pancreatic β cell and suppresses the release of glucagon from the α cell .

Molecular Mechanism

N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide exerts its effects at the molecular level by binding to the GLP-1R. This binding interaction activates the receptor, leading to an increase in GLP-1 secretion and a subsequent increase in glucose responsiveness .

Temporal Effects in Laboratory Settings

The effects of N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide over time in laboratory settings are currently being studied. Preliminary results suggest that the compound has a positive effect on glucose responsiveness .

Dosage Effects in Animal Models

Early results indicate that the compound has potential as an anti-diabetic treatment agent .

Metabolic Pathways

The metabolic pathways involving N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide are currently being studied. The compound is known to interact with the GLP-1R, which plays a key role in glucose metabolism .

Transport and Distribution

The compound’s interaction with the GLP-1R suggests that it may be localized to areas where this receptor is present .

Subcellular Localization

Given its interaction with the GLP-1R, it is likely that the compound is localized to the cell membrane, where this receptor is typically found .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide typically involves multi-step organic reactions. A common route includes:

Formation of the imidazo[1,2-a]pyridine core: : A cyclization reaction where suitable precursors such as 2-aminopyridine derivatives and appropriate electrophiles react in the presence of catalytic agents and solvents.

Functional group modification: : Introduction of the chloro and trifluoromethyl groups via electrophilic aromatic substitution or nucleophilic substitution using halogenating agents.

Coupling with the phenyl-thiophene carboxamide: : A palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, can be utilized to combine the imidazo[1,2-a]pyridine core with the thiophene and phenyl rings.

Final amide formation: : Reacting with a thiophene carboxylic acid derivative in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production can follow similar synthetic routes but on a larger scale, focusing on optimizing yields and reducing costs. Continuous flow chemistry and automated synthesis platforms may be employed for efficiency. The selection of solvents, purification methods, and reaction conditions are tailored to scale-up requirements.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : Potential for oxidative reactions at the thiophene or phenyl rings.

Reduction: : Reductive transformations could occur at the nitro or halogenated moieties under suitable conditions.

Substitution: : Both nucleophilic and electrophilic substitutions are feasible, especially at the chlorinated sites.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like KMnO₄ or peracids.

Reduction: : Hydride donors such as NaBH₄ or catalytic hydrogenation.

Substitution: : Reactants like Grignard reagents, halogenating agents, or organometallic compounds in the presence of catalysts or base.

Major Products

The products largely depend on the reacting site and reagent. For instance, oxidation might yield sulfoxides or sulfones from the thiophene ring, while substitutions at the chloro site may introduce new aromatic or aliphatic groups.

Comparación Con Compuestos Similares

N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide is compared with other imidazo[1,2-a]pyridine derivatives and thiophene-containing compounds. Its unique properties include:

Enhanced bioactivity: : Due to the specific combination of functional groups.

Versatility in synthetic applications: : Facilitated by its reactive sites.

Similar Compounds

8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives: : Known for their pharmacological potential.

Phenyl-thiophene carboxamides: : Used in organic electronics and medicinal chemistry.

This detailed examination covers the synthesis, reactivity, applications, and mechanisms related to N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide. It’s quite the molecular multitasker, wouldn’t you say?

Propiedades

IUPAC Name |

N-[3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClF3N3OS/c20-14-8-12(19(21,22)23)9-26-10-15(25-17(14)26)11-3-1-4-13(7-11)24-18(27)16-5-2-6-28-16/h1-10H,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBCSPFNBFXIID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C3=CN4C=C(C=C(C4=N3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClF3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2520110.png)

![3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline](/img/structure/B2520113.png)

![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-methoxybenzamide](/img/structure/B2520120.png)

![3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2520121.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2520123.png)

![N-[2-[[methylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2520124.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2520127.png)